(S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic acid
Overview
Description
Scientific Research Applications
Renin Inhibitors and Peptide Design
- Renin Inhibition : A study described the synthesis of a highly stereoselective compound closely related to (S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic acid, which proved useful as an intermediate for the preparation of renin inhibitory peptides. These peptides, containing a dipeptide isostere, act as potent inhibitors of human plasma renin (Thaisrivongs et al., 1987).
Ehrlich Pathway in Fermented Foods
- Analysis of Enantiomeric Distribution : A study on the Ehrlich pathway, which involves the conversion of amino acids into alcohols and acids in fermented foods, discusses compounds like 2-methylbutanoic acid. This research can provide insights into the understanding of similar compounds and their roles in biochemical processes (Matheis et al., 2016).
Structural Analysis in Crystallography
- Polymorphism in Crystal Structure : A study focused on N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, a compound related to the subject chemical, demonstrated polymorphism in its crystal structure, offering valuable insights into the molecular conformation of similar compounds (Gebreslasie, Jacobsen, & Görbitz, 2011).
Enzymatic Reduction in Organic Synthesis
- Baker's Yeast Reduction : Research involving the baker's yeast reduction of N-protected methyl amino acid derivatives, including compounds with tert-butoxycarbonyl groups, shows the utility of biological systems in synthesizing complex organic molecules. This can shed light on the potential biotechnological applications of this compound (Hashiguchi et al., 1992).
Synthesis and Application in Peptide-Mimetic Drugs
- Synthesis of Chiral Building Blocks : A study on the scalable synthesis of chiral building blocks for peptide-mimetic HIV protease inhibitors includes detailed methods relevant to the synthesis and application of similar compounds, highlighting their potential in drug development (Ikunaka, Matsumoto, & Nishimoto, 2002).
Methodological Advances in Chemistry
- Tert-Butoxycarbonylation Methods : Research on the N-tert-butoxycarbonylation of amines using heterogeneous and recyclable catalysts presents advanced methodologies that could be applied to the synthesis and manipulation of this compound (Heydari et al., 2007).
Mechanism of Action
- However, we can explore potential targets based on its structural features. The compound contains an N-tert-butoxycarbonyl (N-Boc) group, which is commonly used for temporary protection of amino groups during organic synthesis . This suggests that the compound may interact with amino acids or proteins.
- The Boc group can be selectively removed using mild deprotection methods. For instance, oxalyl chloride in methanol has been shown to selectively deprotect N-Boc groups from various substrates, including aliphatic, aromatic, and heterocyclic compounds .
Target of Action
Mode of Action
Properties
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-8(2)10(12(18)19)15-11(17)9(3)16(7)13(20)21-14(4,5)6/h8-10H,1-7H3,(H,15,17)(H,18,19)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJPZVUZNHOPMZ-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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